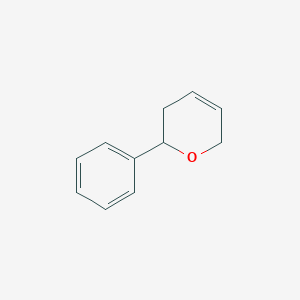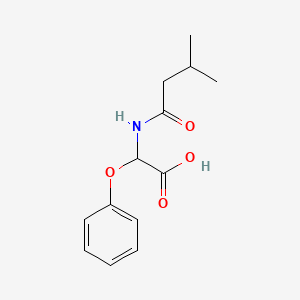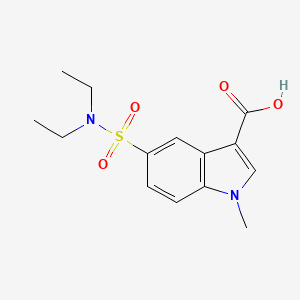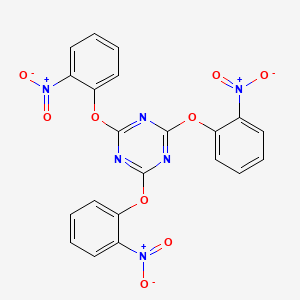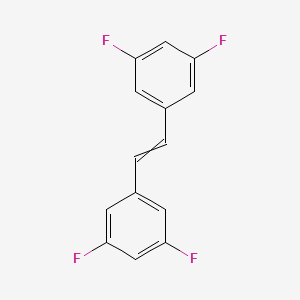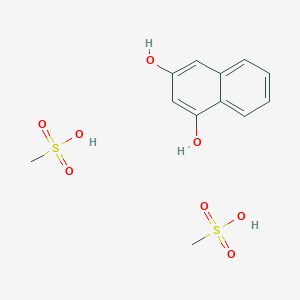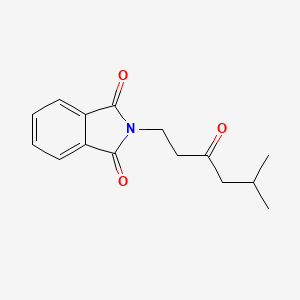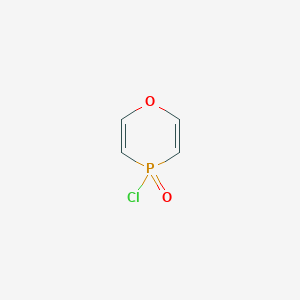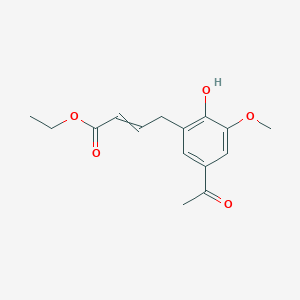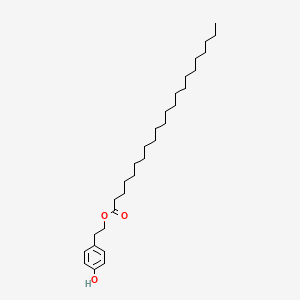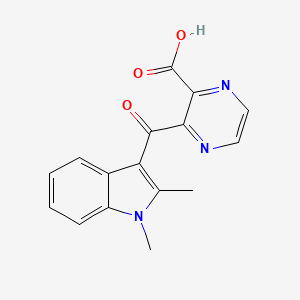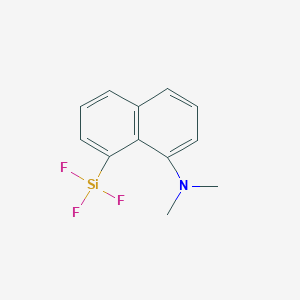
N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine typically involves the reaction of 8-bromo-1-naphthylamine with dimethylamine and a trifluorosilylating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluorosilyl group. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.
Substitution: The trifluorosilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various substituted naphthalenes depending on the nucleophile used
科学的研究の応用
N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of naphthalene derivatives with biological molecules.
Industry: Used in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluorosilyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-1-naphthylamine: Lacks the trifluorosilyl group, resulting in different chemical properties.
1,8-Bis(dimethylamino)naphthalene: Contains two dimethylamino groups and is known for its high basicity.
Uniqueness
N,N-Dimethyl-8-(trifluorosilyl)naphthalen-1-amine is unique due to the presence of the trifluorosilyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where enhanced lipophilicity and reactivity are desired.
特性
CAS番号 |
121497-40-3 |
|---|---|
分子式 |
C12H12F3NSi |
分子量 |
255.31 g/mol |
IUPAC名 |
N,N-dimethyl-8-trifluorosilylnaphthalen-1-amine |
InChI |
InChI=1S/C12H12F3NSi/c1-16(2)10-7-3-5-9-6-4-8-11(12(9)10)17(13,14)15/h3-8H,1-2H3 |
InChIキー |
OECBXBHTDCJSTG-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC2=C1C(=CC=C2)[Si](F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


